Cas no 1008563-06-1 ((S)-1-Boc-3-acetyl-piperidine)
(S)-1-Boc-3-acetyl-piperidine Chemical and Physical Properties
Names and Identifiers
-
- (S)-1-Boc-3-acetyl-piperidine
- tert-butyl (3R)-3-acetylpiperidine-1-carboxylate
- (S)-1-Boc-3-acetylpiperidine
- tert-butyl (3S)-3-acetylpiperidine-1-carboxylate
- tert-butyl(3S)-3-acetylpiperidine-1-carboxylate
- (S)-tert-Butyl 3-acetylpiperidine-1-carboxylate
- AMY35463
- SB11891
- (S)-3-Acetyl-piperidine-1-carboxylic acid tert-butyl ester
- CS-0048546
- AS-51736
- SCHEMBL3321211
- MFCD22682510
- IIDISJMZFQAYKG-JTQLQIEISA-N
- (S)-tert-Butyl3-acetylpiperidine-1-carboxylate
- AKOS027420763
- 1008563-06-1
- P13410
- EN300-798786
-
- MDL: MFCD22682510
- Inchi: 1S/C12H21NO3/c1-9(14)10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3/t10-/m0/s1
- InChI Key: IIDISJMZFQAYKG-JTQLQIEISA-N
- SMILES: O(C(C)(C)C)C(N1CCC[C@H](C(C)=O)C1)=O
Computed Properties
- Exact Mass: 227.15214353g/mol
- Monoisotopic Mass: 227.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 281
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 46.6
(S)-1-Boc-3-acetyl-piperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM326357-1g |
tert-butyl (3S)-3-acetylpiperidine-1-carboxylate |
1008563-06-1 | 95%+ | 1g |
$553 | 2022-09-04 | |
| abcr | AB458917-250 mg |
(S)-1-Boc-3-acetylpiperidine; . |
1008563-06-1 | 250MG |
€265.70 | 2023-07-18 | ||
| abcr | AB458917-1 g |
(S)-1-Boc-3-acetylpiperidine; . |
1008563-06-1 | 1g |
€636.30 | 2023-07-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04401-10g |
tert-butyl (S)-3-acetylpiperidine-1-carboxylate |
1008563-06-1 | 95% | 10g |
$1700 | 2023-09-07 | |
| eNovation Chemicals LLC | D552501-250MG |
TERT-BUTYL (3S)-3-ACETYLPIPERIDINE-1-CARBOXYLATE |
1008563-06-1 | 95% | 250mg |
$105 | 2024-05-23 | |
| eNovation Chemicals LLC | D552501-500MG |
TERT-BUTYL (3S)-3-ACETYLPIPERIDINE-1-CARBOXYLATE |
1008563-06-1 | 95% | 500mg |
$155 | 2024-05-23 | |
| eNovation Chemicals LLC | D552501-1G |
TERT-BUTYL (3S)-3-ACETYLPIPERIDINE-1-CARBOXYLATE |
1008563-06-1 | 95% | 1g |
$200 | 2024-05-23 | |
| eNovation Chemicals LLC | D552501-5G |
TERT-BUTYL (3S)-3-ACETYLPIPERIDINE-1-CARBOXYLATE |
1008563-06-1 | 95% | 5g |
$575 | 2024-05-23 | |
| eNovation Chemicals LLC | D552501-10G |
TERT-BUTYL (3S)-3-ACETYLPIPERIDINE-1-CARBOXYLATE |
1008563-06-1 | 95% | 10g |
$960 | 2024-05-23 | |
| eNovation Chemicals LLC | D552501-25G |
TERT-BUTYL (3S)-3-ACETYLPIPERIDINE-1-CARBOXYLATE |
1008563-06-1 | 95% | 25g |
$2115 | 2024-05-23 |
(S)-1-Boc-3-acetyl-piperidine Suppliers
(S)-1-Boc-3-acetyl-piperidine Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on (S)-1-Boc-3-acetyl-piperidine
Comprehensive Overview of (S)-1-Boc-3-acetyl-piperidine (CAS No. 1008563-06-1): Properties, Applications, and Industry Insights
(S)-1-Boc-3-acetyl-piperidine (CAS No. 1008563-06-1) is a chiral piperidine derivative widely recognized for its role as a versatile intermediate in pharmaceutical synthesis. The compound features a Boc (tert-butoxycarbonyl) protecting group and an acetyl moiety at the 3-position, making it a critical building block for asymmetric synthesis. Its high enantiopurity and stability under various reaction conditions have garnered significant attention from researchers exploring drug discovery, peptide chemistry, and catalysis.
In recent years, the demand for chiral intermediates like (S)-1-Boc-3-acetyl-piperidine has surged due to advancements in targeted drug delivery and precision medicine. A growing number of studies highlight its utility in constructing bioactive molecules, particularly for CNS (Central Nervous System) therapeutics and enzyme inhibitors. Researchers frequently search for "Boc-protected piperidine derivatives" or "chiral piperidine synthesis" to identify scalable routes for this compound, reflecting its industrial relevance.
The compound’s structural uniqueness lies in its ability to serve as a precursor for N-heterocyclic scaffolds, a key focus in modern medicinal chemistry. For instance, its acetyl group enables further functionalization via nucleophilic substitution or reductive amination, while the Boc group ensures selective deprotection under mild acidic conditions. Such properties align with the pharmaceutical industry’s shift toward green chemistry and atom-efficient processes.
From a technical perspective, (S)-1-Boc-3-acetyl-piperidine exhibits excellent solubility in common organic solvents like dichloromethane (DCM) and tetrahydrofuran (THF), facilitating its integration into multi-step syntheses. Analytical methods such as HPLC and NMR are routinely employed to verify its enantiomeric excess (ee) and purity, addressing the stringent quality requirements of GMP (Good Manufacturing Practice) applications.
Beyond pharmaceuticals, this compound has found niche applications in agrochemical research and material science, where its chiral center influences the stereoselectivity of catalytic systems. Searches for "piperidine-based catalysts" or "asymmetric synthesis building blocks" often reference CAS No. 1008563-06-1, underscoring its cross-disciplinary appeal.
In conclusion, (S)-1-Boc-3-acetyl-piperidine represents a cornerstone in chiral chemistry, bridging academic innovation and industrial scalability. Its compatibility with flow chemistry and automated synthesis platforms further positions it as a future-proof solution for high-value chemical production. As the demand for enantiopure compounds grows, this molecule continues to inspire breakthroughs in synthetic methodology and therapeutic development.
1008563-06-1 ((S)-1-Boc-3-acetyl-piperidine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)